3-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid
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Overview
Description
3-[({2-[(3,4-DIMETHYLPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOIC ACID is a complex organic compound with a unique structure that includes a benzoic acid moiety, a thiazine ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({2-[(3,4-DIMETHYLPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOIC ACID typically involves multiple steps. One common route includes the formation of the thiazine ring through a cyclization reaction, followed by the introduction of the dimethylphenyl group via an imine formation reaction. The final step involves the coupling of the thiazine derivative with benzoic acid under specific reaction conditions such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[({2-[(3,4-DIMETHYLPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOIC ACID can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[({2-[(3,4-DIMETHYLPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[({2-[(3,4-DIMETHYLPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
Comparison with Similar Compounds
Similar Compounds
3-[({2-[(3,4-DIMETHYLPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOIC ACID: is similar to other thiazine derivatives and benzoic acid derivatives.
Thiazine derivatives: Compounds like 2-aminothiazine and 3-methylthiazine share the thiazine ring structure.
Benzoic acid derivatives: Compounds such as 4-aminobenzoic acid and 3-hydroxybenzoic acid share the benzoic acid moiety.
Uniqueness
The uniqueness of 3-[({2-[(3,4-DIMETHYLPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOIC ACID lies in its combined structure, which imparts specific chemical and biological properties not found in simpler thiazine or benzoic acid derivatives. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H21N3O4S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
3-[[2-(3,4-dimethylphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C21H21N3O4S/c1-12-7-8-16(9-13(12)2)23-21-24(3)18(25)11-17(29-21)19(26)22-15-6-4-5-14(10-15)20(27)28/h4-10,17H,11H2,1-3H3,(H,22,26)(H,27,28) |
InChI Key |
FIANHFIJIWCTLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=CC(=C3)C(=O)O)C)C |
Origin of Product |
United States |
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